Cas no 2172543-03-0 (5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

5-Methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 5-position and a 2-methylcyclopropyl moiety at the 1-position. The carboxamide functional group at the 4-position enhances its potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and agrochemical applications. Its compact cyclopropyl ring contributes to steric constraints, which may influence binding affinity in biological systems. The compound’s structural rigidity and functional group diversity render it valuable for the synthesis of targeted small molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions further supports its utility in research and industrial settings.
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide structure
2172543-03-0 structure
商品名:5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
CAS番号:2172543-03-0
MF:C8H12N4O
メガワット:180.207080841064
CID:5943237
PubChem ID:165599560

5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
    • EN300-1593708
    • 2172543-03-0
    • インチ: 1S/C8H12N4O/c1-4-3-6(4)12-5(2)7(8(9)13)10-11-12/h4,6H,3H2,1-2H3,(H2,9,13)
    • InChIKey: OCSGPJDGLNSILP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(C)N(C2CC2C)N=N1)N

計算された属性

  • せいみつぶんしりょう: 180.10111102g/mol
  • どういたいしつりょう: 180.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 73.8Ų

5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593708-0.05g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
0.05g
$1080.0 2023-06-04
Enamine
EN300-1593708-5000mg
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
5000mg
$3728.0 2023-09-23
Enamine
EN300-1593708-50mg
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
50mg
$1080.0 2023-09-23
Enamine
EN300-1593708-10.0g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
10g
$5528.0 2023-06-04
Enamine
EN300-1593708-1.0g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
1g
$1286.0 2023-06-04
Enamine
EN300-1593708-5.0g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
5g
$3728.0 2023-06-04
Enamine
EN300-1593708-1000mg
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
1000mg
$1286.0 2023-09-23
Enamine
EN300-1593708-2.5g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
2.5g
$2520.0 2023-06-04
Enamine
EN300-1593708-0.5g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
0.5g
$1234.0 2023-06-04
Enamine
EN300-1593708-0.1g
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
2172543-03-0
0.1g
$1131.0 2023-06-04

5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Comprehensive Overview of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0)

The compound 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This triazole-based derivative features a methylcyclopropyl substituent and a carboxamide functional group, which contribute to its distinctive physicochemical properties and biological activity. Researchers are particularly interested in its role as a potential enzyme inhibitor or ligand for various biological targets.

In the context of current scientific trends, 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide aligns with the growing demand for novel small molecule therapeutics and crop protection agents. The triazole core is a privileged scaffold in drug discovery, known for its versatility in interacting with biological systems. Recent studies have explored its potential in addressing challenges such as antimicrobial resistance and sustainable agriculture, making it a compound of interest for both pharmaceutical and agricultural applications.

The synthesis of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions, including cycloaddition and amide coupling strategies. Its methylcyclopropyl moiety introduces steric constraints that can influence molecular conformation and binding affinity, a feature increasingly valued in rational drug design. Analytical characterization of this compound often employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.

From a pharmacological perspective, preliminary research suggests that 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide may exhibit modulatory effects on specific biological pathways. Its carboxamide group enables hydrogen bonding interactions with target proteins, while the triazole ring can participate in dipole-dipole interactions and π-stacking. These properties make it a candidate for further investigation in structure-activity relationship (SAR) studies, particularly in the development of selective inhibitors for disease-relevant enzymes.

In the agrochemical sector, the compound's structural features suggest potential utility as a plant growth regulator or pesticide intermediate. The methylcyclopropyl group may confer stability against metabolic degradation, an important consideration for field applications. Researchers are examining its environmental fate and ecotoxicological profile to assess its suitability for sustainable crop protection strategies.

Quality control and analytical method development for 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide require rigorous validation protocols. Modern HPLC and UPLC techniques are commonly employed to ensure purity standards, particularly for research-grade material. The compound's stability under various storage conditions is an active area of investigation, with studies focusing on degradation kinetics and impurity profiling.

As the scientific community continues to explore heterocyclic compounds with novel architectures, 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide represents an interesting case study in molecular design. Its combination of a triazole core with cyclopropyl and carboxamide functionalities offers multiple vectors for structural modification, enabling medicinal chemists to fine-tune its properties for specific applications. Current research directions include exploring its potential in fragment-based drug discovery and as a building block for more complex molecular architectures.

The commercial availability of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0) through specialty chemical suppliers has facilitated broader investigation of this compound. Researchers interested in its applications frequently search for information on synthetic protocols, biological activity data, and safety handling procedures. The compound's material safety data sheet (MSDS) provides essential information for proper laboratory handling, though it is not classified as hazardous under standard regulations.

Future research on 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide will likely focus on expanding its utility in drug discovery pipelines and agrochemical development. The integration of computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling may accelerate the identification of optimal derivatives. As with many specialized organic compounds, the development of scalable synthetic routes remains an important consideration for potential industrial applications.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd